![molecular formula C13H26N2 B13306113 N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine CAS No. 857377-40-3](/img/structure/B13306113.png)
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is a compound that features a piperidine ring attached to a cyclohexane ring via an ethyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium triacetoxyborohydride as the reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-[2-(Piperidin-1-yl)ethyl]cyclohexanone.
Reduction: It can be reduced to form N-[2-(Piperidin-1-yl)ethyl]cyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-[2-(Piperidin-1-yl)ethyl]cyclohexanone
Reduction: N-[2-(Piperidin-1-yl)ethyl]cyclohexanol
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Piperidin-1-yl)ethyl]benzylamine
- N-[2-(Piperidin-1-yl)ethyl]methylamine
- N-[2-(Piperidin-1-yl)ethyl]phenylamine
Uniqueness
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and cyclohexane rings allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
857377-40-3 |
|---|---|
Molekularformel |
C13H26N2 |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
N-(2-piperidin-1-ylethyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2/c1-3-7-13(8-4-1)14-9-12-15-10-5-2-6-11-15/h13-14H,1-12H2 |
InChI-Schlüssel |
DENYUEYTPIANDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


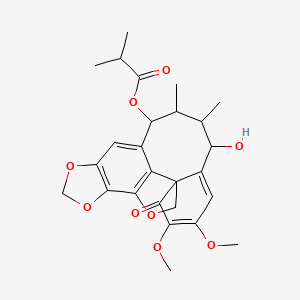
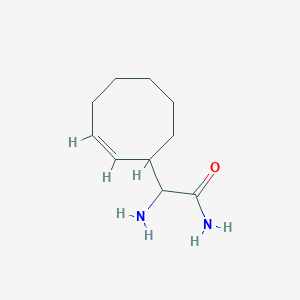

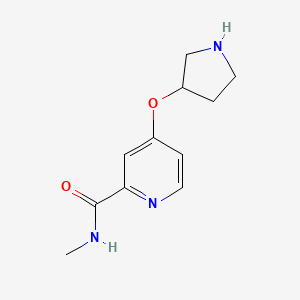

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
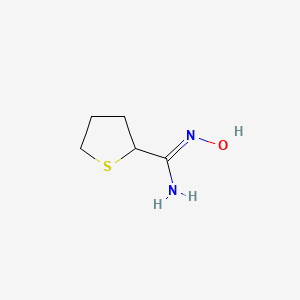
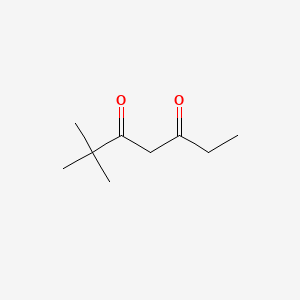

![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)
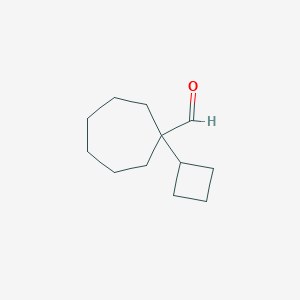

![2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide](/img/structure/B13306097.png)
